molecular formula C15H13ClO2 B2783641 3-(3-Chlorophenyl)-3-phenylpropanoic acid CAS No. 21998-29-8

3-(3-Chlorophenyl)-3-phenylpropanoic acid

Cat. No.: B2783641
CAS No.: 21998-29-8
M. Wt: 260.72
InChI Key: YGWFEBLGVWKAGO-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3-phenylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a propanoic acid backbone substituted with a phenyl group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3-phenylpropanoic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of benzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 3-chlorobenzophenone.

    Reduction: The 3-chlorobenzophenone is then reduced to 3-(3-chlorophenyl)-1-phenylpropan-1-ol using a reducing agent like lithium aluminum hydride (LiAlH4).

    Oxidation: Finally, the alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes

    Reduction: Formation of alcohols or aldehydes

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

3-(3-Chlorophenyl)-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: Lacks the chlorophenyl group, resulting in different chemical and biological properties.

    3-(4-Chlorophenyl)-3-phenylpropanoic acid: Similar structure but with the chlorine atom in the para position, which can influence its reactivity and interactions.

    3-(3-Bromophenyl)-3-phenylpropanoic acid:

Uniqueness

3-(3-Chlorophenyl)-3-phenylpropanoic acid is unique due to the presence of the 3-chlorophenyl group, which can enhance its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(3-chlorophenyl)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-13-8-4-7-12(9-13)14(10-15(17)18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWFEBLGVWKAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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